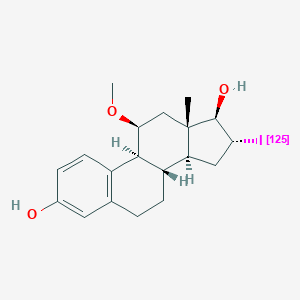
16alpha-Iodo-11beta-methoxy-17beta-estradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Iodo-11-methoxyestradiol is a synthetic analog of estradiol, a potent estrogen hormone. This compound is characterized by the presence of an iodine atom at the 16th position and a methoxy group at the 11th position on the estradiol backbone. It has been studied for its potential use as a radiopharmaceutical for imaging estrogen-sensitive tissues due to its high affinity for estrogen receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Iodo-11-methoxyestradiol involves the halogen exchange reaction of 11-methoxy-16-bromo-17β-estradiol with sodium iodide. This reaction typically yields the desired product with a high efficiency of 65-80% within 3 hours . The reaction conditions include the use of a suitable solvent, such as acetone, and maintaining the reaction temperature at around 50°C.
Industrial Production Methods
While specific industrial production methods for 16-Iodo-11-methoxyestradiol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
16-Iodo-11-methoxyestradiol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 16th position can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The methoxy group at the 11th position can be reduced to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide, acetone, and a suitable base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 16-chloro-11-methoxyestradiol or 16-bromo-11-methoxyestradiol.
Oxidation: Formation of 16-iodo-11-methoxy-estrone.
Reduction: Formation of 16-iodo-11-hydroxyestradiol.
Applications De Recherche Scientifique
16-Iodo-11-methoxyestradiol has several scientific research applications:
Chemistry: Used as a radiochemical probe for studying estrogen receptor binding and localization.
Industry: Utilized in the development of radiopharmaceuticals for diagnostic imaging.
Mécanisme D'action
16-Iodo-11-methoxyestradiol exerts its effects by binding to estrogen receptors with high affinity, similar to estradiol. Upon binding, it forms a stable complex with the receptor, which then translocates to the nucleus and modulates the transcription of estrogen-responsive genes. This mechanism is crucial for its use in imaging estrogen-sensitive tissues, as the compound accumulates in tissues with high estrogen receptor expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
16-Iodoestradiol: Lacks the methoxy group at the 11th position, resulting in different binding affinities and tissue distribution.
11-Methoxyestradiol: Lacks the iodine atom at the 16th position, affecting its radiopharmaceutical properties.
17α-Iodovinyl-11β-methoxyestradiol: A similar compound with an iodovinyl group at the 17th position, used for selective estrogen receptor imaging.
Uniqueness
16-Iodo-11-methoxyestradiol is unique due to its dual modifications at the 16th and 11th positions, which enhance its binding affinity to estrogen receptors and its potential as a radiopharmaceutical for imaging estrogen-sensitive tissues. Its high specificity and stability make it a valuable tool in both research and clinical applications .
Propriétés
Numéro CAS |
104820-74-8 |
|---|---|
Formule moléculaire |
C19H25IO3 |
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
(8S,9S,11S,13S,14S,16R,17R)-16-(125I)iodanyl-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H25IO3/c1-19-9-16(23-2)17-12-6-4-11(21)7-10(12)3-5-13(17)14(19)8-15(20)18(19)22/h4,6-7,13-18,21-22H,3,5,8-9H2,1-2H3/t13-,14-,15+,16-,17+,18-,19-/m0/s1/i20-2 |
Clé InChI |
ZKXIUQUNJAKYCW-LMDPIGAJSA-N |
SMILES |
CC12CC(C3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O)OC |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[125I])CCC4=C3C=CC(=C4)O)OC |
SMILES canonique |
CC12CC(C3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O)OC |
Synonymes |
16 alpha-iodo-11 beta-methoxy-17 beta-estradiol 16-iodo-11-methoxyestradiol IMOE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



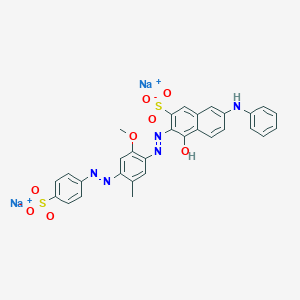

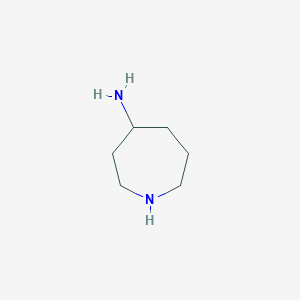
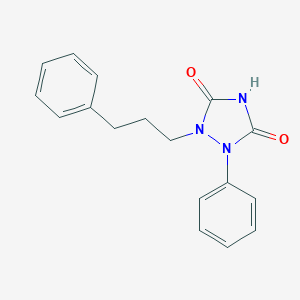
![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)

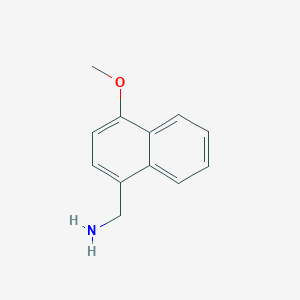
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)
![2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B33989.png)
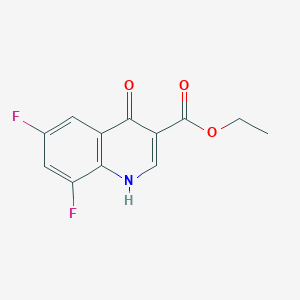
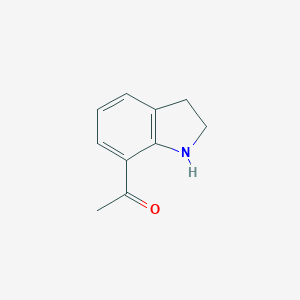
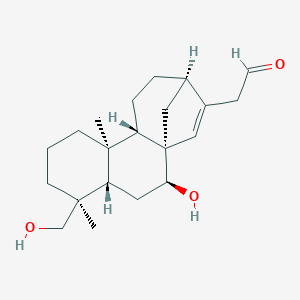
![1-[2-(4-Methoxyphenyl)ethyl]piperidine-4-ketoxime](/img/structure/B33996.png)
